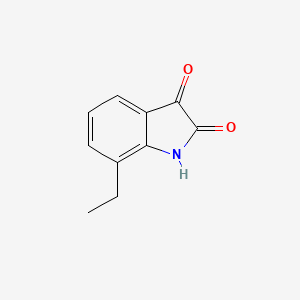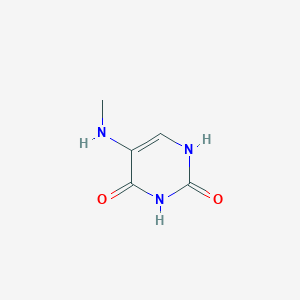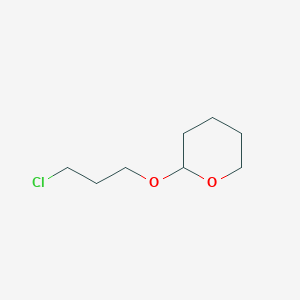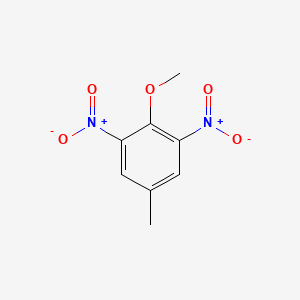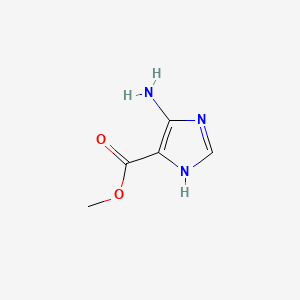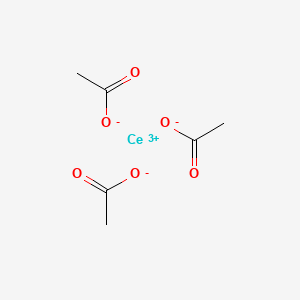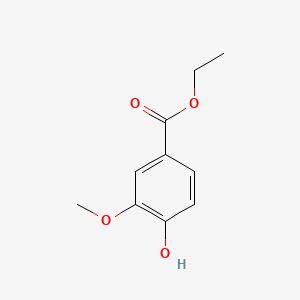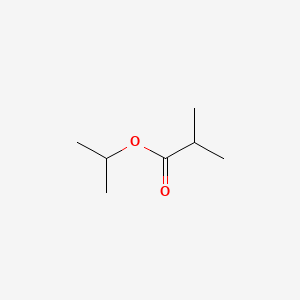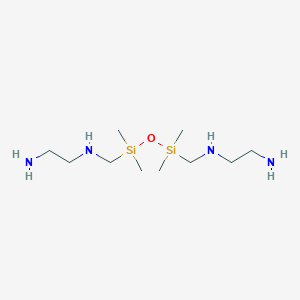
1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane
Übersicht
Beschreibung
1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane is a chemical compound with the molecular formula C10H30N4OSi2 . It is a liquid substance used as a chemical intermediate .
Synthesis Analysis
The behavior of 1,3-bis(2-aminoethylaminomethyl)tetramethyldisiloxane in the reaction with carbonyl compounds and metal salts results in the formation of metal complexes of the corresponding Schiff bases formed in situ . The fragmentation of this compound takes place at the siloxane bond, but, in most cases, it is in the organic moieties in the b position with respect to the silicon atom .Molecular Structure Analysis
The molecular structure of 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane is based on the siloxane bond, which unifies the compounds based on it into a class with its own chemistry and unique combinations of chemical and physical properties .Chemical Reactions Analysis
The specific features of the siloxane bond result in unique chemical reactions. For instance, 1,3-bis(2-aminoethylaminomethyl)tetramethyldisiloxane reacts with carbonyl compounds and metal salts to form metal complexes of the corresponding Schiff bases .Physical And Chemical Properties Analysis
1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane has a boiling point of 140-5°C/2mmHg and a density of 0.941 . Its molecular weight is 278.54 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Synthesis of Crystalline Salts: 1,3-Bis(3-aminopropyl)tetramethyldisiloxane, a similar compound, can form crystalline salts with different counterparts, demonstrated by the formation of crystalline 1,3-bis(3-ammoniumpropyl)tetramethyldisiloxane chloride and nitrate. These salts are characterized structurally by methods such as X-ray diffraction, FT-IR, and NMR analysis (Bargan et al., 2020).
Epoxy Resin Curing and Properties
- Curing Agent for Epoxy Resin: 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane (SFA) is used as a curing agent for bisphenol A epoxy resin, contributing to the non-isothermal curing reaction. This process was examined using differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA), indicating the thermal stability of the cured network up to 340°C (Li et al., 2012).
Surface Activity and Aggregation in Solution
- Surface Activity and Micelle Formation: 1,3-Bis(3-ammonium-propyl)tetramethyldisiloxane sulfate, related to the queried compound, exhibits surface activity and the ability to form micelles in solution. This property is emphasized by dynamic light scattering and atomic force microscopy, revealing micelles of 100-200 nm size (Nistor et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
N'-[[[(2-aminoethylamino)methyl-dimethylsilyl]oxy-dimethylsilyl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H30N4OSi2/c1-16(2,9-13-7-5-11)15-17(3,4)10-14-8-6-12/h13-14H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXMBBDJETXSIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CNCCN)O[Si](C)(C)CNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30N4OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326682 | |
| Record name | 1,3-BIS(2-AMINOETHYLAMINOMETHYL)TETRAMETHYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane | |
CAS RN |
83936-41-8 | |
| Record name | 1,3-BIS(2-AMINOETHYLAMINOMETHYL)TETRAMETHYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



